5-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine 5-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15877296
InChI: InChI=1S/C12H18N2S/c1-3-14-8-4-5-11(14)10-6-7-12(15-2)13-9-10/h6-7,9,11H,3-5,8H2,1-2H3
SMILES:
Molecular Formula: C12H18N2S
Molecular Weight: 222.35 g/mol

5-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine

CAS No.:

Cat. No.: VC15877296

Molecular Formula: C12H18N2S

Molecular Weight: 222.35 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine -

Specification

Molecular Formula C12H18N2S
Molecular Weight 222.35 g/mol
IUPAC Name 5-(1-ethylpyrrolidin-2-yl)-2-methylsulfanylpyridine
Standard InChI InChI=1S/C12H18N2S/c1-3-14-8-4-5-11(14)10-6-7-12(15-2)13-9-10/h6-7,9,11H,3-5,8H2,1-2H3
Standard InChI Key RSDYWSONBOCNPU-UHFFFAOYSA-N
Canonical SMILES CCN1CCCC1C2=CN=C(C=C2)SC

Introduction

5-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine is a heterocyclic compound that combines a pyridine ring with an ethylpyrrolidine moiety and a methylthio substituent. This unique structural arrangement contributes to its chemical properties and potential biological activities. Despite the lack of extensive literature specifically on this compound, related compounds have shown promise in various pharmacological applications, including anti-inflammatory and neuroprotective roles.

Synthesis and Preparation

The synthesis of compounds with similar structures often involves multi-step processes, including reactions that form the pyridine ring and attach the pyrrolidine and methylthio groups. For example, the synthesis of 3-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine involves complex organic chemistry techniques.

Biological Activities and Potential Applications

While specific biological activities of 5-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine are not well-documented, related compounds have shown potential in:

  • Neuroprotection: Compounds with pyrrolidine and pyridine rings have been explored for their ability to cross the blood-brain barrier, making them candidates for central nervous system-targeted therapies.

  • Anti-inflammatory Roles: Similar structures have been investigated for anti-inflammatory properties, which could be beneficial in treating various diseases.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
3-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridineContains an ethylpyrrolidine and methylthio substituent on a pyridine ringPotential neuroprotective and anti-inflammatory roles
2-Methyl-5-[(2R)-1-methylpyrrolidin-2-yl]pyridineFeatures a methylpyrrolidine moiety attached to a pyridine ringKnown for its structural similarity to nicotine replacement therapies
5-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridineSimilar to the first compound but with a different substitution positionPotential for similar biological activities due to structural similarities

Research Findings and Future Directions

Given the limited specific research on 5-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine, future studies should focus on elucidating its chemical synthesis, biological interactions, and potential therapeutic applications. The compound's ability to interact with neurotransmitter receptors could influence synaptic transmission and neuronal excitability, similar to related compounds.

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